![molecular formula C39H74NaO10P B15141123 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids This compound is characterized by its unique structure, which includes a glycerol backbone, fatty acid chains, and a phosphate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate typically involves the following steps:
Glycerol Backbone Formation: The glycerol backbone is prepared by reacting glycerol with appropriate protecting groups to ensure selective functionalization.
Fatty Acid Attachment: The fatty acid chains, such as heptadecanoic acid and hexadecenoic acid, are esterified to the glycerol backbone under controlled conditions.
Phosphate Group Addition: The phosphate group is introduced through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.
Deuterium Incorporation: Deuterium atoms are incorporated into the fatty acid chains through hydrogen-deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.
Reduction: Reduction reactions can be performed to modify the functional groups on the glycerol backbone or fatty acid chains.
Substitution: Substitution reactions can occur at the phosphate group or the hydroxyl groups on the glycerol backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or reduced fatty acid chains.
Substitution: Formation of phosphoramidates or thiophosphates.
科学研究应用
Chemistry
Membrane Studies: Used as a model compound to study the properties of biological membranes.
Lipidomics: Employed in the analysis of lipid profiles in various biological samples.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways involving phospholipids.
Metabolism Studies: Used to study the metabolism of phospholipids in cells.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems.
Diagnostics: Used in the development of diagnostic assays for lipid-related diseases.
Industry
Cosmetics: Incorporated into formulations for skincare products due to its moisturizing properties.
Food Industry: Used as an emulsifier in food products.
作用机制
The compound exerts its effects primarily through interactions with cellular membranes. The glycerol backbone and fatty acid chains integrate into the lipid bilayer, affecting membrane fluidity and permeability. The phosphate group can participate in signaling pathways by interacting with specific proteins and enzymes. These interactions influence various cellular processes such as signal transduction, membrane trafficking, and metabolic regulation.
相似化合物的比较
Similar Compounds
- Sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
- Sodium;2,3-dihydroxypropyl [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Uniqueness
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate is unique due to the incorporation of deuterium atoms, which can provide insights into the dynamics and interactions of phospholipids in biological systems. This isotopic labeling allows for advanced studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
属性
分子式 |
C39H74NaO10P |
|---|---|
分子量 |
762.0 g/mol |
IUPAC 名称 |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-38(42)46-34-37(35-48-50(44,45)47-33-36(41)32-40)49-39(43)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h14,16,36-37,40-41H,3-13,15,17-35H2,1-2H3,(H,44,45);/q;+1/p-1/b16-14-;/t36?,37-;/m1./s1/i34D2,35D2,37D; |
InChI 键 |
BNFVPMRRISCOBN-ZOIHXDMBSA-M |
手性 SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCC.[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


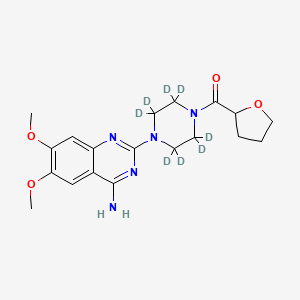
![6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15141056.png)

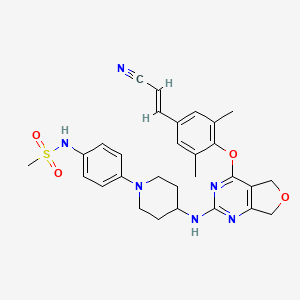
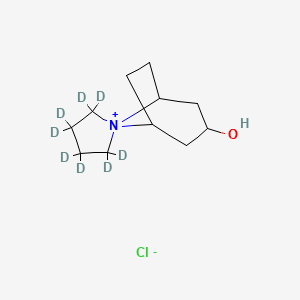
![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
![[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15141090.png)
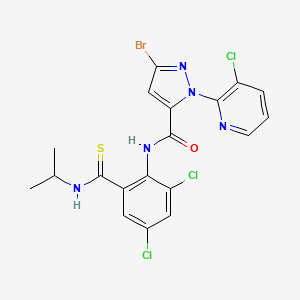
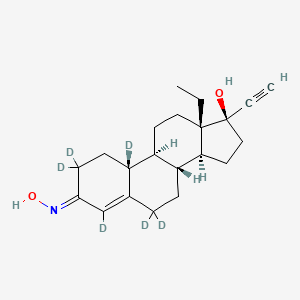

![[1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)
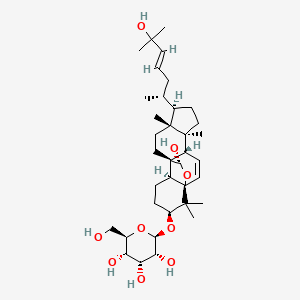
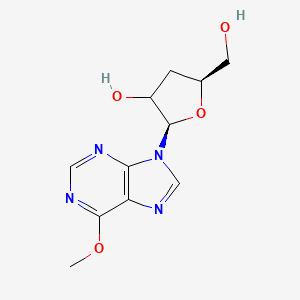
![2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine](/img/structure/B15141137.png)
